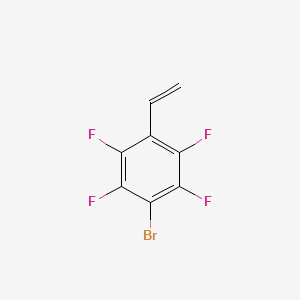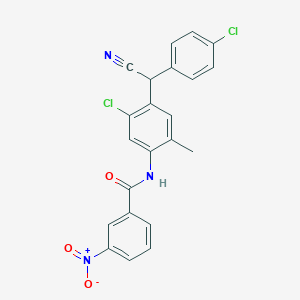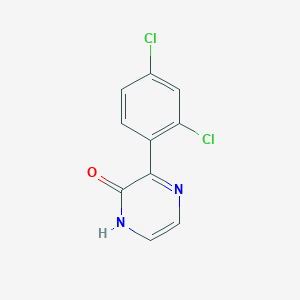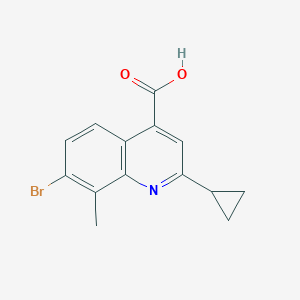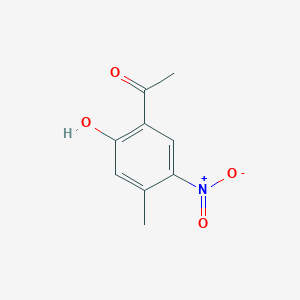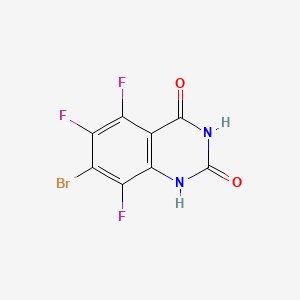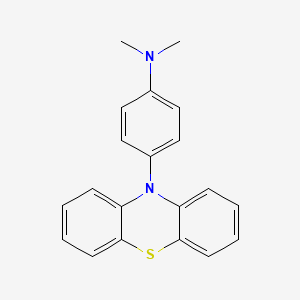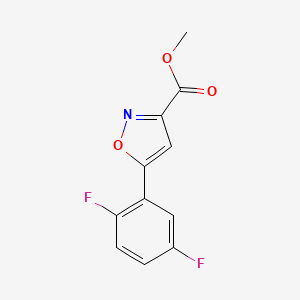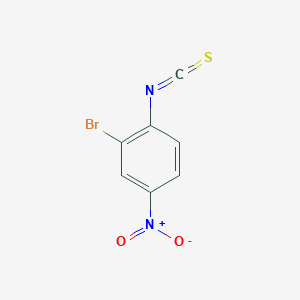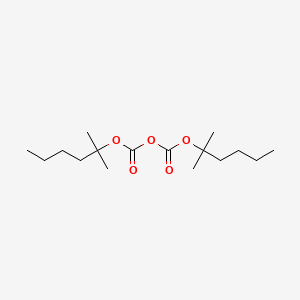
Bis(2-methyl-2-hexyl) Dicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methyl-2-hexyl) Dicarbonate: is an organic compound with the molecular formula C_14H_26O_5. It is a dicarbonate ester, which means it contains two carbonate groups. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Bis(2-methyl-2-hexyl) Dicarbonate typically involves the reaction of 2-methyl-2-hexanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improves the yield and purity of the product. The use of phosgene gas is carefully managed to ensure safety and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-methyl-2-hexyl) Dicarbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-methyl-2-hexanol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Decomposition: Under high temperatures or acidic conditions, it can decompose to release carbon dioxide and form other organic compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions of acids or bases.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium carbonate.
Decomposition: Heat or acidic conditions.
Major Products Formed:
Hydrolysis: 2-methyl-2-hexanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Decomposition: Carbon dioxide and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-methyl-2-hexyl) Dicarbonate is used as a reagent in organic synthesis. It serves as a carbonylating agent, introducing carbonate groups into organic molecules. This makes it valuable in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, by introducing carbonate groups. This modification can alter the properties and functions of these biomolecules, making it useful in drug development and biochemical studies .
Industry: In industrial applications, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent, improving the mechanical properties and durability of the final products .
Wirkmechanismus
The mechanism of action of Bis(2-methyl-2-hexyl) Dicarbonate involves the formation of carbonate esters through nucleophilic substitution reactions. The compound reacts with nucleophiles, such as alcohols or amines, to form carbonate esters. This reaction is facilitated by the presence of a base, which neutralizes the by-products and drives the reaction to completion .
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Dimethyl carbonate: Used as a solvent and methylating agent in organic synthesis.
Uniqueness: Bis(2-methyl-2-hexyl) Dicarbonate is unique due to its specific structure, which provides distinct reactivity and properties compared to other dicarbonates. Its branched alkyl groups offer steric hindrance, making it less reactive than linear dicarbonates like dimethyl carbonate. This makes it suitable for applications requiring controlled reactivity and stability .
Eigenschaften
Molekularformel |
C16H30O5 |
|---|---|
Molekulargewicht |
302.41 g/mol |
IUPAC-Name |
2-methylhexan-2-yl 2-methylhexan-2-yloxycarbonyl carbonate |
InChI |
InChI=1S/C16H30O5/c1-7-9-11-15(3,4)20-13(17)19-14(18)21-16(5,6)12-10-8-2/h7-12H2,1-6H3 |
InChI-Schlüssel |
LKMYGRMCHBYUQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)OC(=O)OC(=O)OC(C)(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



